molecular formula C11H14N2O2 B13312214 methyl N-(1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate

methyl N-(1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate

Cat. No.: B13312214
M. Wt: 206.24 g/mol
InChI Key: FAURJKZTWDABDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-(1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate (CAS 1157922-06-9) is a chemical intermediate of significant interest in medicinal chemistry and pharmaceutical research. Its core structure is based on the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, which is a privileged framework in drug discovery for its versatility in interacting with various biological targets . This compound serves as a key building block in the synthesis of novel bioactive molecules. Research indicates that THIQ-based compounds are extensively explored as potent and selective antagonists of the CXCR4 chemokine receptor . CXCR4 is a G protein-coupled receptor that is widely overexpressed on human cancer cells, and its activation is associated with cancer cell metastasis, angiogenesis, and tumor growth . Antagonists of this receptor can potentially diminish the viability of cancer cells by interfering with pro-survival signaling pathways . Furthermore, the THIQ scaffold is a critical component in the development of selective orexin 1 (OX1) receptor antagonists . The OX1 receptor is a promising target for the treatment of drug addiction, and antagonism can attenuate addictive behaviors such as those related to cocaine, alcohol, and morphine . This compound is also investigated for its potential application in developing therapies for neurological disorders, including Parkinson's disease, depression, and anxiety . The molecular formula of the compound is C 11 H 14 N 2 O 2 with a molecular weight of 206.24 g/mol . Its hydrochloride salt (CAS 1394041-21-4) is also available, with a molecular weight of 242.70 g/mol and a typical purity of 95% . The product is labeled with the signal word "Warning" and has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

methyl N-(1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate

InChI

InChI=1S/C11H14N2O2/c1-15-11(14)13-10-4-2-3-8-7-12-6-5-9(8)10/h2-4,12H,5-7H2,1H3,(H,13,14)

InChI Key

FAURJKZTWDABDM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=CC=CC2=C1CCNC2

Origin of Product

United States

Preparation Methods

Preparation Methods of Methyl N-(1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate

General Synthetic Strategy

The synthesis generally follows a multi-step route involving:

  • Generation of the tetrahydroisoquinoline intermediate or its derivatives.
  • Introduction of the carbamate moiety via reaction with an appropriate carbamoylating agent, such as methyl chloroformate or methyl isocyanate.
  • Use of bases to facilitate nucleophilic substitution.
  • Control of pH and temperature to optimize yield and purity.

Detailed Synthetic Route from Physostigmine Derivatives (Patent CN1037443C and EP0581107A1)

A key industrially relevant method involves the preparation of carbamate derivatives from physostigmine or related intermediates, which are structurally related to tetrahydroisoquinoline derivatives.

Stepwise Process:
Step Description Reagents & Conditions Outcome / Notes
(a) Formation of Intermediate (Formula III) Reaction of compound of Formula II (e.g., eseroline or physostigmine) with alkali (lithium alkylide or potassium tert-butoxide) in an ether solvent (e.g., tetrahydrofuran) at 0 to 30 °C. n-Butyl lithium or potassium tert-butoxide in THF; pH adjusted to 9-10 with acetic acid or acetate buffer. Formation of a reactive intermediate suitable for carbamoylation.
(b) Carbamoylation to form Formula V compound Addition of carbamoylating agent such as methyl isocyanate or carbonyl diimidazole to the reaction mixture at 0 to 25 °C, maintaining pH 9-10. Methyl isocyanate or carbonyl diimidazole; controlled temperature and pH. Formation of carbamate intermediate.
(c) Amination to form final product (Formula I) Acidification of the reaction mixture to pH 4.5-6.0 with acetic acid, followed by addition of 1,2,3,4-tetrahydroisoquinoline at -10 to 25 °C. Acetic acid for pH adjustment; tetrahydroisoquinoline as nucleophile. Formation of this compound with high yield.
Reaction Conditions Summary:
  • Solvent: Anhydrous tetrahydrofuran (THF) or other ethers (e.g., 1,2-dimethoxyethane, dioxane).
  • Base: n-Butyl lithium or potassium tert-butoxide.
  • Temperature: Typically 0 to 30 °C, with some steps at sub-zero temperatures (-20 °C) for better control.
  • pH control: Critical for reaction progression; maintained between 8-13 in initial steps and acidified to 4.5-6 in final step.
  • Purification: Silica gel chromatography and recrystallization (e.g., from methanol or cyclohexane).
Yields and Purity:
  • Reported yields range from 70% to 90% depending on scale and exact conditions.
  • Purity assessed by HPLC typically exceeds 98-99%.
  • Scale-up demonstrated with consistent yields and purity (e.g., 321 g product at 99% purity with 84% yield).

Alternative Carbamate Formation via Methyl Chloroformate

Another common approach involves direct carbamoylation of the tetrahydroisoquinoline amine with methyl chloroformate in the presence of a base such as triethylamine or potassium carbonate:

  • Reaction is performed in an organic solvent such as dichloromethane or ethyl acetate.
  • Temperature is maintained at low to ambient (0 to 25 °C) to prevent side reactions.
  • After reaction completion (monitored by TLC or HPLC), the product is isolated by extraction and purified by chromatography or recrystallization.

This method is widely used for carbamate synthesis but may require careful optimization to avoid over-carbamoylation or decomposition.

Data Table: Representative Reaction Conditions and Yields

Method Starting Material Carbamoylating Agent Base Solvent Temp (°C) pH Yield (%) Purity (HPLC %) Notes
Physostigmine route (Patent CN1037443C) Physostigmine free base Methyl isocyanate or carbonyl diimidazole n-Butyl lithium or KOtBu THF 0 to 30 9-10 (carbamoylation), 4.5-6 (amination) 84-90 98-99 One-pot process, scalable
Direct carbamoylation 1,2,3,4-Tetrahydroisoquinoline Methyl chloroformate Triethylamine or K2CO3 DCM or EtOAc 0 to 25 Neutral to slightly basic 70-85 >95 Requires purification
Mitsunobu protocol (Literature) TIQ amino methyl ester Phthalimide or CbzCl Triphenylphosphine, DEAD THF or dioxane 0 to room temp Neutral 28 (overall) Characterized by NMR Multi-step, moderate yield

Research Outcomes and Optimization Insights

  • pH Control: Maintaining the reaction mixture at pH 9-10 during carbamoylation and lowering to 4.5-6 for amination is critical for high yield and purity.
  • Temperature: Low temperatures (0 to 10 °C) during carbamoylation minimize side reactions, while amination tolerates a wider range (-10 to 25 °C).
  • Base Selection: Lithium alkylides (n-butyl lithium) and potassium tert-butoxide are effective bases for generating reactive intermediates.
  • Solvent Choice: Ether solvents, especially anhydrous tetrahydrofuran, provide optimal reaction media.
  • One-Pot Synthesis: The method avoids isolation of intermediates, reducing time and cost, and improving overall yield.
  • Purification: Silica gel chromatography followed by recrystallization ensures high purity suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl N-(1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including neuroprotective effects.

Mechanism of Action

The mechanism of action of methyl N-(1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. The compound may exert its effects through modulation of neurotransmitter systems, inhibition of specific enzymes, or interaction with cellular signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogs within the Tetrahydroisoquinoline Class

tert-Butyl N-(6-Chloro-1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate
  • Key features :
    • Substituents: tert-butyl carbamate group, chlorine at position 5.
    • Impact :
  • Chlorine enhances electronegativity, influencing binding interactions in biological systems .
7,7'-Bis(trifluoromethyl)-1,2,3,4-tetrahydro-3,4'-biisoquinoline
  • Key features: Substituents: Two trifluoromethyl (CF₃) groups on a biisoquinoline scaffold. Impact:
  • CF₃ groups are strongly electron-withdrawing, enhancing chemical stability and altering pharmacokinetic properties.
  • Synthesized via a cascade reaction with 40.5% yield, suggesting moderate efficiency under acidic conditions (TFA/DCM) .

Functional Analogs: Carbamates in Pharmaceuticals and Pesticides

Thiazol-5-ylmethyl Carbamates
  • Example: Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-ethoxycarbonylamino-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate.
  • Key features :
    • Complex structure with thiazole and hydroxy groups.
    • Application : Likely protease inhibitors or enzyme-targeting pharmaceuticals due to peptidomimetic features .
  • Contrast : The target compound’s simpler structure lacks such complexity, favoring applications where minimal steric hindrance is advantageous.
Trimethacarb (Pesticide Carbamate)
  • Key features: Substituents: Trimethylphenyl group. Application: Broad-spectrum insecticide. Contrast: Unlike the tetrahydroisoquinoline-based target compound, trimethacarb’s aromatic system prioritizes acetylcholinesterase inhibition in pests .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Substituents Application/Use Synthesis Yield (if reported) Reference
Methyl N-(1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate hydrochloride 242.70 Methyl carbamate, HCl salt Pharmaceutical research Not reported
tert-Butyl N-(6-chloro-1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate Not provided tert-Butyl, Cl Synthetic intermediate Not reported
7,7'-Bis(trifluoromethyl)-1,2,3,4-tetrahydro-3,4'-biisoquinoline Not provided CF₃, biisoquinoline scaffold Research chemical 40.5%
Trimethacarb 294.34* Trimethylphenyl Pesticide Not reported

*Molecular weight calculated based on trimethylphenyl methylcarbamate formula (C₁₁H₁₅NO₂).

Key Findings and Implications

Structural Modifications :

  • Electron-withdrawing groups (e.g., CF₃) : Enhance stability but may reduce bioavailability due to increased lipophilicity .
  • Steric bulk (e.g., tert-butyl) : Protects the carbamate group from enzymatic degradation, extending half-life .

Pharmacological vs. Pesticidal Applications: Tetrahydroisoquinoline derivatives (e.g., target compound) are prioritized in drug discovery for CNS targets. Pesticidal carbamates (e.g., trimethacarb) focus on acetylcholinesterase inhibition, requiring distinct substituents .

Synthesis Efficiency: The biisoquinoline derivative’s moderate yield (40.5%) highlights challenges in complex scaffold synthesis, whereas simpler carbamates like the target compound may offer scalability advantages .

Biological Activity

Methyl N-(1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate (MTHQ) is a compound belonging to the class of tetrahydroisoquinolines (THIQs), which are known for their diverse biological activities. This article examines the biological activity of MTHQ, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

MTHQ features a methyl carbamate functional group attached to the nitrogen atom of a tetrahydroisoquinoline structure. The compound's unique configuration contributes to its biological activity by influencing solubility and interaction with various biological targets.

Property Value
Molecular FormulaC₁₁H₁₃N₃O₂
Molecular Weight219.24 g/mol
SolubilitySoluble in water (as hydrochloride)
Structural ClassTetrahydroisoquinoline derivative

The biological activity of MTHQ is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may act as an inhibitor of enzymes involved in neurotransmitter metabolism, particularly through modulation of cholinergic signaling pathways. For instance, similar compounds have been shown to inhibit acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts, which can enhance cholinergic transmission.

Structure-Activity Relationships (SAR)

The SAR analysis of MTHQ and related compounds indicates that modifications to the tetrahydroisoquinoline core significantly affect their biological potency and selectivity. For example:

  • Substituents at the 5-position : Various substituents enhance inhibitory potency against phenylethanolamine N-methyltransferase (PNMT), a key enzyme in catecholamine biosynthesis.
  • Lipophilicity : Increased lipophilicity generally correlates with improved potency against microbial targets such as Mycobacterium tuberculosis (M. tb) due to enhanced membrane permeability .

Biological Activities

MTHQ and its analogs have demonstrated a range of biological activities:

  • Neuroprotective Effects : Compounds similar to MTHQ have been evaluated for their neuroprotective properties, particularly in models of neurodegenerative diseases. These effects are often linked to the modulation of neurotransmitter systems.
  • Antimicrobial Activity : Research has shown that THIQ derivatives exhibit inhibitory effects against M. tb, with certain structural modifications enhancing their efficacy . The minimum inhibitory concentrations (MICs) for selected compounds were recorded, highlighting their potential as anti-tubercular agents.
  • Inhibition of Enzymatic Activity : Similar compounds have been reported as effective inhibitors of PNMT, showcasing their potential role in managing conditions related to catecholamine dysregulation .

Case Studies

Several studies have explored the pharmacological potential of MTHQ:

  • A study on 5,8-disubstituted tetrahydroisoquinolines revealed that modifications at these positions led to significant improvements in anti-tubercular activity and selectivity profiles against M. tb ATP synthase .
  • Research focusing on the inhibition patterns of THIQ derivatives indicated that specific structural features could enhance selectivity for target enzymes while maintaining potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.